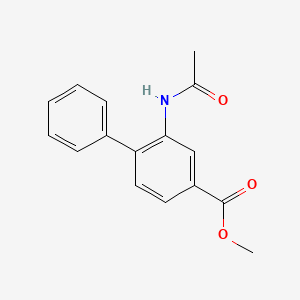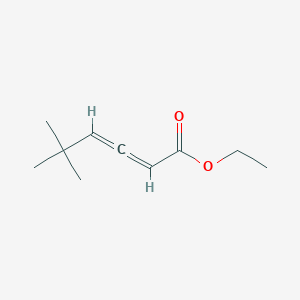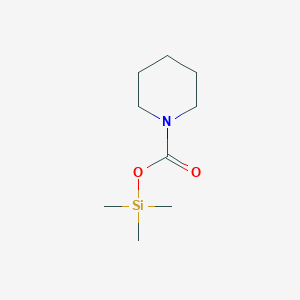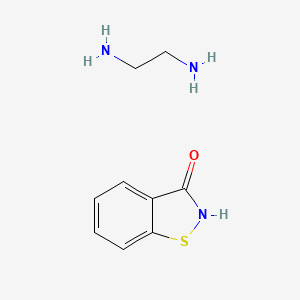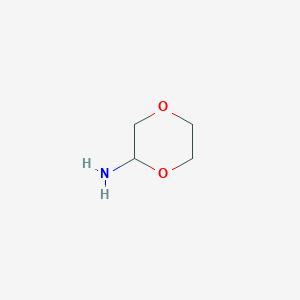![molecular formula C25H25NO4 B14680123 Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester) CAS No. 35473-24-6](/img/structure/B14680123.png)
Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an ethanol backbone linked to a 3-methylphenyl group through an imino bond, and further esterified with dibenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) typically involves the reaction of 2,2’-[(3-methylphenyl)imino]bis-ethanol with benzoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or amide compounds.
Scientific Research Applications
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[(4-methylphenyl)imino]bis-
- Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is unique due to its specific esterification with dibenzoate groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
35473-24-6 |
|---|---|
Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H25NO4/c1-20-9-8-14-23(19-20)26(15-17-29-24(27)21-10-4-2-5-11-21)16-18-30-25(28)22-12-6-3-7-13-22/h2-14,19H,15-18H2,1H3 |
InChI Key |
OKHLRTNFXBTUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

